molecular formula C14H11F2NO B1607674 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide CAS No. 710310-20-6

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

Cat. No. B1607674
M. Wt: 247.24 g/mol
InChI Key: MCNVMMKIJRKDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been found to possess various pharmacological properties and has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide in lab experiments is its high potency and specificity. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit potent pharmacological effects at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as cardiovascular disease and diabetes. Another direction is to study the mechanism of action of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide in more detail, with the aim of identifying new therapeutic targets. Finally, further studies are needed to optimize the synthesis method of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide and improve its solubility in water, which could enhance its potential applications in scientific research.
Conclusion
In conclusion, 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is a synthetic compound that possesses various pharmacological properties and has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, making it a valuable tool for studying various biological processes. Further studies are needed to optimize its synthesis method, improve its solubility in water, and investigate its potential applications in the treatment of other diseases.

Scientific Research Applications

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to possess various pharmacological properties, making it a potential candidate for scientific research. It has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-6-7-10(15)8-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNVMMKIJRKDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369025
Record name AG-G-77913
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

CAS RN

710310-20-6
Record name AG-G-77913
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.